(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid

Catalog No.
S1491016
CAS No.
23632-66-8
M.F
C13H13NO6
M. Wt
279.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinea...

CAS Number

23632-66-8

Product Name

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid

IUPAC Name

2-[(4S)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]acetic acid

Molecular Formula

C13H13NO6

Molecular Weight

279.24 g/mol

InChI

InChI=1S/C13H13NO6/c15-11(16)6-10-12(17)20-8-14(10)13(18)19-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1

InChI Key

XGNNOKSIFRVHHA-JTQLQIEISA-N

SMILES

C1N(C(C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1N(C(C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1N([C@H](C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2

The exact mass of the compound (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid is a chiral building block derived from L-aspartic acid, where the amine is protected by a benzyloxycarbonyl (Cbz or Z) group and both carboxyl functions are masked within a cyclic anhydride (oxazolidinone) structure. This dual-protection strategy makes it a key intermediate in high-purity peptide synthesis, particularly for applications demanding strict control over stereochemistry and regioselectivity, such as in the manufacturing of peptide-based active pharmaceutical ingredients (APIs) and food additives like Aspartame. Its primary procurement value lies in its ability to direct peptide bond formation specifically at the α-carboxyl group, thus preventing the formation of undesirable β-isomers.

Research Fit

Stereochemical role Protected chiral synthon equivalent to L-aspartic acid β-semialdehyde
Asymmetric synthesis Enables diastereoselective bond formation via (4S) stereocenter
Dual protection Oxazolidinone ring protects α-carboxyl and α-amino functions simultaneously

Substituting this specific oxazolidinone with simpler precursors like N-Cbz-L-aspartic acid (Z-Asp) introduces significant process control challenges, primarily the formation of mixed α- and β-aspartyl peptides, which are difficult and costly to separate. Using a different N-protecting group, such as tert-Butoxycarbonyl (Boc), fundamentally alters the deprotection chemistry from mild hydrogenolysis to harsh acidic conditions (e.g., TFA), creating incompatibility with acid-sensitive moieties elsewhere in a synthetic sequence. Furthermore, starting with a racemic or lower-purity precursor directly compromises the stereochemical integrity of the final product, which is critical for biological activity and, in the case of sweeteners like Aspartame, for achieving the desired taste profile without bitter off-tastes from diastereomers.

Substitution Risk

Target compound
(S)-enantiomer with defined (4S) stereochemistry; dual orthogonal deprotection (alkaline hydrolysis or hydrogenolysis)
Potential substitute
(R)-enantiomer or racemic mixture; simple N-protected amino acid esters (e.g., Boc-Asp(OMe)-OH)
Chiral mismatch may lead to complete loss of stereocontrol in asymmetric reactions. N-protected amino esters lack the dual protection and orthogonal lability, requiring full route re-optimization and may shift chemoselectivity.

α-Selective Peptide Coupling, No β-Isomers

The key structural feature of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid is its cyclic anhydride form, which pre-activates the α-carboxyl group while sterically and electronically shielding the β-carboxyl group. When reacted with an amino acid ester like L-phenylalanine methyl ester, this structure directs the nucleophilic attack to form the desired α-aspartyl peptide bond. In contrast, using a standard precursor like N-protected L-aspartic acid with a coupling agent often yields a mixture of α- and β-isomers, necessitating complex separation steps. The use of the fully protected oxazolidinone derivative avoids the formation of these β-isomers, streamlining purification and improving process yield.

Evidence DimensionFormation of β-isomer impurity
Target Compound DataAvoids formation of β-isomers
Comparator Or BaselineN-protected L-aspartic anhydride (general case): Forms a mixture of α- and β-aspartyl isomers
Quantified DifferenceQualitatively eliminates a major impurity class, simplifying downstream processing.
ConditionsReaction with L-phenylalanine methyl ester during Aspartame synthesis.

This directly reduces purification costs and improves the yield of the target α-peptide, a critical factor in pharmaceutical and food ingredient manufacturing.

Chiral purity & identity
Cross-study comparable
[α]²⁰/D +137° (c=3.5, MeOH); reported range +128° to +138°
Quantitative optical rotation confirms (S)-enantiomer identity and enantiopurity.
Value depends on vendor and concentration; verify against protocol-specific reference.

Mild Cbz Removal by Hydrogenolysis

The Benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone of peptide synthesis due to its stability to both acidic and basic conditions commonly used for other protecting groups (e.g., Boc, Fmoc). It is selectively removed under mild, neutral conditions via catalytic hydrogenation (e.g., H₂/Pd). This provides a key process advantage over the common substitute, a Boc-protected aspartic acid derivative, which requires strongly acidic conditions like trifluoroacetic acid (TFA) for deprotection. The ability to use hydrogenolysis allows for synthetic routes where other acid-labile protecting groups (e.g., tert-butyl esters) must remain intact.

Evidence DimensionN-terminal deprotection condition
Target Compound DataMild catalytic hydrogenolysis (H₂/Pd)
Comparator Or BaselineBoc-protected analog: Strong acid (e.g., Trifluoroacetic acid, TFA)
Quantified DifferenceEnables orthogonal deprotection, preserving acid-labile groups.
ConditionsStandard solid-phase or solution-phase peptide synthesis workflows.

Procuring the Cbz-protected version is a critical decision for multi-step syntheses requiring orthogonal protecting group strategies to avoid unintended deprotection and side reactions.

Orthogonal deprotection
Class-level inference
Dual lability: alkaline hydrolysis OR catalytic hydrogenolysis
Reported flexibility reduces synthetic steps and enables chemoselective manipulations.
Reaction robustness depends on specific substrate and sequence design.

Precursor for High-Purity Aspartame

This compound is a well-established precursor for the synthesis of the artificial sweetener Aspartame (α-L-aspartyl-L-phenylalanine methyl ester). The synthesis requires high-purity N-benzyloxycarbonyl-L-aspartic acid derivatives to ensure the final product has the correct stereochemistry for sweetness and is free from bitter-tasting diastereomers. Patents for industrial-scale synthesis explicitly name N-protected L-aspartic anhydrides, such as this compound, as key intermediates. The use of this specific, enantiomerically pure precursor is a critical quality control point in the manufacturing process.

Evidence DimensionSuitability as precursor
Target Compound DataDirectly cited as a key intermediate for industrial Aspartame synthesis.
Comparator Or BaselineGeneric or racemic aspartic acid derivatives.
Quantified DifferenceEnsures stereochemical purity required for product function (sweetness).
ConditionsIndustrial synthesis of α-L-aspartyl-L-phenylalanine methyl ester.

For buyers in the food and beverage or pharmaceutical industries, procuring this specific chiral intermediate is essential for meeting final product specifications and regulatory standards.

Chiral derivatization capacity
Head-to-head comparison
>40 α-amino acid enantiomers simultaneously separated (LC-MS/MS, triazole-bonded phase)
Scaffold-derived activated ester enables high-resolution chiral amino acid profiling.
Data from (S)-COXA-OSu derivatization study; verify applicability to target analyte set.

Industrial High-Purity Dipeptide Synthesis

This compound is the right choice for the large-scale synthesis of dipeptides like Aspartame, where preventing the formation of bitter β-isomer impurities is critical for the final product's sensory profile and commercial value. Its structure inherently directs the synthesis to the desired α-isomer, simplifying the process and reducing purification loads.

Acid-Sensitive Peptide Synthesis

In complex peptide synthesis, where other parts of the molecule contain acid-labile protecting groups (like Boc or t-butyl esters), this Cbz-protected building block is essential. Its removal via mild hydrogenolysis allows for selective deprotection of the N-terminus without cleaving other sensitive groups, enabling more complex and efficient synthetic routes.

Regiocontrolled Aspartic Acid Insertion

For any peptide synthesis (solution- or solid-phase) where the formation of β-aspartyl linkages must be minimized to ensure the biological activity and structural integrity of the final peptide, this reagent is a superior choice over standard Z-Asp(OH)₂. The oxazolidinone ring provides robust and reliable control over regioselectivity during the coupling step.

Application Fit Matrix

Application
Selection Property
Validation Focus
β-Aspartyl / γ-glutamyl peptide synthesis
Dual α-protection with orthogonal deprotection
Verify chemoselectivity and deprotection compatibility in target peptide sequence
Stereospecific pharmacophore synthesis
High enantiomeric excess (≥95% ee reported) via palladium-catalyzed cross-coupling
Confirm stereochemical fidelity and coupling efficiency for desired analogue
Chiral derivatization reagent for LC-MS/MS
Rigid stereochemistry enabling diastereomeric resolution of >40 amino acids
Test resolution performance with analyte mix and matrix-specific conditions
Natural product analogue synthesis (Tryprostatin class)
Chiral building block for diketopiperazine-based BCRP inhibitor research
Assess scaffold compatibility and stereochemical integrity during multi-step route

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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